molecular formula C10H15ClN2O B3297543 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline CAS No. 895636-40-5

3-Chloro-4-[2-(dimethylamino)ethoxy]aniline

Cat. No.: B3297543
CAS No.: 895636-40-5
M. Wt: 214.69 g/mol
InChI Key: ICDRPBRANFERPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[2-(dimethylamino)ethoxy]aniline is an organic compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . This aniline derivative features a chlorine substituent and a 2-(dimethylamino)ethoxy side chain, which may influence its electronic properties and make it a valuable intermediate in sophisticated organic syntheses . Compounds with similar structural motifs, such as those featuring aniline and chloro substituents, are frequently investigated in materials science for their potential non-linear optical (NLO) properties . Furthermore, research into structurally complex heterocyclic compounds that target protein-protein interactions suggests that intermediates like this compound could hold significant value in pharmaceutical research for the development of novel therapeutics, including potential antineoplastic agents . Researchers are advised to handle this material with care. It carries the GHS signal word "Danger" and has hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use. The product should be stored in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-chloro-4-[2-(dimethylamino)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDRPBRANFERPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 2 Dimethylamino Ethoxy Aniline

Retrosynthetic Analysis of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis suggests two primary disconnections:

C-N Bond Disconnection: The aniline (B41778) functional group can be traced back to a nitro group. This is a common and reliable transformation, suggesting that the immediate precursor is 1-chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzene. This transformation is a functional group interconversion (FGI).

C-O Ether Bond Disconnection: The ether linkage can be disconnected via the Williamson ether synthesis. This breaks the molecule into a nucleophilic alkoxide, sodium 2-(dimethylamino)ethoxide, and an electrophilic aryl halide, such as 1,2-dichloro-4-nitrobenzene, or an aryl fluoride (B91410) like 1-chloro-2-fluoro-4-nitrobenzene. Alternatively, the disconnection can lead to 2-chloro-4-nitrophenol (B164951) and 2-(dimethylamino)ethyl chloride.

This analysis points to a convergent synthesis strategy starting from a halogenated nitrobenzene (B124822) derivative and 2-(dimethylamino)ethanol.

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of the key nitroaromatic intermediate is crucial and involves sequential halogenation, nitration, and etherification reactions.

The synthesis of the aromatic core typically begins with a commercially available chlorobenzene (B131634) derivative. A common industrial route is the mono-nitration of dichlorobenzene. For instance, the nitration of 1,2-dichlorobenzene (B45396) using a mixture of nitric acid and sulfuric acid yields 1,2-dichloro-4-nitrobenzene as a major product. This compound serves as a key electrophile for the subsequent etherification step. Chlorinated nitroaromatic compounds are important building blocks for a variety of industrial chemicals, including dyes, pesticides, and pharmaceuticals. mdpi.comoecd.org

Alternatively, starting from 2-chlorophenol, nitration can be performed to yield 2-chloro-4-nitrophenol. This approach positions the hydroxyl group for direct etherification.

Starting MaterialReagentsProductKey Transformation
1,2-DichlorobenzeneHNO₃, H₂SO₄1,2-Dichloro-4-nitrobenzeneElectrophilic Aromatic Substitution
2-ChlorophenolHNO₃, H₂SO₄2-Chloro-4-nitrophenolElectrophilic Aromatic Substitution

The incorporation of the dimethylaminoethoxy side chain is typically achieved via the Williamson ether synthesis. wikipedia.orgchemistrytalk.org This reaction involves the SNAr (nucleophilic aromatic substitution) reaction of an alkoxide with an activated aryl halide.

In one pathway, 2-(dimethylamino)ethanol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding sodium or potassium alkoxide. This nucleophile then displaces a halide (typically the more activated chlorine or fluorine) from the nitroaromatic precursor. For example, reacting sodium 2-(dimethylamino)ethoxide with 1,2-dichloro-4-nitrobenzene in a suitable solvent like DMF or DMSO at elevated temperatures yields the desired intermediate, 1-chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzene. The nitro group in the para position strongly activates the halide in the ortho position towards nucleophilic attack.

ElectrophileNucleophileBaseSolventProduct
1,2-Dichloro-4-nitrobenzene2-(Dimethylamino)ethanolNaHDMF1-Chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzene
2-Chloro-4-nitrophenol2-(Dimethylamino)ethyl chlorideK₂CO₃Acetonitrile (B52724)1-Chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzene

Reductive Amination and Other Amine Formation Pathways

The final step in the synthesis is the reduction of the nitro group to an amine. While the section heading mentions reductive amination, the direct conversion of the precursor is a nitro reduction. Reductive amination typically involves the reaction of a carbonyl compound with an amine. gctlc.org

The reduction of aromatic nitro compounds is a cornerstone of industrial chemistry. wikipedia.org Several methods are available, with the choice often depending on scale, cost, and chemoselectivity requirements.

Catalytic Hydrogenation: This is the most common and environmentally friendly method. rsc.org The nitroaromatic precursor is hydrogenated using molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. organic-chemistry.org Other catalysts, including platinum, nickel, and iron-based systems, are also used. rsc.orgacs.org The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is highly efficient and produces water as the only byproduct. A key advantage is its chemoselectivity, as it can reduce the nitro group without affecting the aryl chloride or the ether linkage. rsc.org

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). nih.gov For example, refluxing the nitro precursor with iron powder and acetic acid in an ethanol/water mixture effectively reduces the nitro group. nih.gov This method is robust and cost-effective but generates stoichiometric amounts of metal salt waste.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or sodium borohydride, in the presence of a catalyst. organic-chemistry.orgjsynthchem.com For instance, NaBH₄ in the presence of a nickel catalyst can selectively reduce nitro groups. jsynthchem.com

Nitro PrecursorReducing SystemSolventProduct
1-Chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzeneH₂, Pd/CEthanolThis compound
1-Chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzeneFe, CH₃COOHEthanol/H₂OThis compound
1-Chloro-2-[2-(dimethylamino)ethoxy]-4-nitrobenzeneNaBH₄, NiCl₂Methanol (B129727)This compound

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity, which is especially important in industrial-scale synthesis. For the final nitro reduction step via catalytic hydrogenation, several parameters are key:

Catalyst Selection and Loading: While Pd/C is common, bimetallic catalysts like IrNi have shown enhanced activity and selectivity in nitroaromatic hydrogenation. acs.org The catalyst loading is a crucial factor; lower loadings are economically favorable but may require longer reaction times or harsher conditions.

Hydrogen Pressure and Temperature: Increasing hydrogen pressure and temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehalogenation, where the chloro-substituent is reductively removed. A careful balance must be struck to ensure complete reduction of the nitro group while preserving the chloro-substituent.

Solvent Choice: The solvent can influence catalyst activity and substrate solubility. Alcohols like ethanol and methanol are common choices.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time, ensuring complete conversion of the starting material without product degradation.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.org The synthesis of this compound can be made greener in several ways: benthamscience.com

Catalysis: The use of catalytic hydrogenation for the nitro reduction is inherently greener than stoichiometric methods like metal/acid reductions, as it has a higher atom economy and produces only water as a byproduct. rsc.org Developing non-noble metal catalysts (e.g., iron or nickel-based) can further reduce cost and environmental concerns associated with precious metals like palladium. rsc.org

Solvent Selection: Traditional solvents like DMF and DMSO used in the etherification step are effective but have toxicity concerns. Exploring greener alternatives, such as ionic liquids or bio-derived solvents, could reduce the environmental footprint. In some cases, performing reactions in water or under solvent-free conditions is possible. acs.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is one technique that can dramatically shorten reaction times and improve energy efficiency. researchgate.net

By integrating these principles, the synthesis of this compound can be performed in a more sustainable and economically viable manner.

Catalytic Approaches in Synthetic Pathways to this compound

The core of the catalytic synthesis of this compound lies in the chemoselective hydrogenation of the nitro group of 2-Chloro-1-[2-(dimethylamino)ethoxy]-4-nitrobenzene. The primary challenge in this process is the preservation of the chloro-substituent, as hydrodechlorination is a common side reaction under hydrogenation conditions. The choice of catalyst, solvent, and reaction parameters is therefore critical to achieving high selectivity and yield of the desired product.

A variety of catalysts have been investigated for the reduction of substituted nitroaromatics, with noble metal catalysts and Raney-type catalysts being the most prominent.

Noble Metal Catalysts:

Platinum-based catalysts, particularly platinum on a carbon support (Pt/C), are widely utilized for the hydrogenation of chloronitrobenzenes. google.comgoogle.com These catalysts exhibit high activity for the reduction of the nitro group. However, to mitigate the risk of hydrodechlorination, modifications to the catalytic system are often necessary. One common strategy is the addition of inhibitors or poisons to the reaction mixture, which selectively suppress the undesired side reaction. For instance, sulfur compounds or amines like morpholine (B109124) have been employed to inhibit dechlorination during the catalytic reduction of dichloronitrobenzene to dichloroaniline. google.com

The general reaction scheme for the Pt/C-catalyzed hydrogenation is as follows:

Substrate: 2-Chloro-1-[2-(dimethylamino)ethoxy]-4-nitrobenzene

Catalyst: Platinum on carbon (Pt/C)

Reducing Agent: Hydrogen gas (H₂)

Solvent: Typically an alcohol, such as methanol or ethanol, or an aromatic solvent like toluene.

Conditions: The reaction is generally carried out at elevated temperatures and pressures to ensure a reasonable reaction rate.

Research on the hydrogenation of similar compounds, such as p-chloronitrobenzene, has shown that the addition of promoters, like iron to a Pt/C catalyst, can significantly enhance both activity and selectivity towards the corresponding chloroaniline, effectively suppressing hydrodechlorination. google.com Furthermore, the use of complex supports, such as zirconium/zeolite for platinum catalysts, has demonstrated superior performance in the selective hydrogenation of p-chloronitrobenzene, achieving high turnover frequencies. prepchem.com

Raney-Type Catalysts:

Raney Nickel, a skeletal nickel catalyst, is another workhorse in the industrial hydrogenation of nitro compounds. orgsyn.org It is a cost-effective alternative to precious metal catalysts and often exhibits excellent activity. The versatility of Raney Nickel allows for its use in the reduction of a wide array of substituted nitrobenzenes. patsnap.com Similar to platinum catalysts, controlling selectivity to prevent hydrodechlorination is a key consideration.

The reaction conditions for Raney Nickel-catalyzed hydrogenation are comparable to those for Pt/C, involving the use of hydrogen gas in a suitable solvent under controlled temperature and pressure. Patents have described the use of Raney Nickel catalysts with a high iron content for the hydrogenation of aromatic nitro compounds, claiming particularly high activity. googleapis.com

The following table summarizes typical catalytic systems and conditions for the hydrogenation of chloronitrobenzene derivatives, which are analogous to the synthesis of this compound.

Catalyst SystemSubstrate ExampleKey Reaction ConditionsNoteworthy Observations
Platinum on Carbon (Pt/C)p-ChloronitrobenzeneHydrogen gas, elevated temperature and pressure, often with an inhibitor (e.g., morpholine)High activity, inhibitor is crucial for preventing hydrodechlorination. google.comgoogle.com
Iron-promoted Platinum on Carbon (Pt-Fe/AC)p-ChloronitrobenzeneHydrogen gasIncreased activity and selectivity compared to unpromoted Pt/C. google.com
Platinum on Zirconium/Zeolite (Pt/ZrO₂/Zeolite)p-ChloronitrobenzeneHydrogen gasExhibits a synergistic effect leading to outstanding activity and selectivity. prepchem.com
Raney NickelSubstituted NitrobenzenesHydrogen gas, various solvents (e.g., alcohols)Cost-effective and highly active catalyst. orgsyn.orgpatsnap.com
High-Iron Raney NickelAromatic Nitro CompoundsHydrogen gasClaimed to have particularly high activity. googleapis.com

Role of 3 Chloro 4 2 Dimethylamino Ethoxy Aniline As a Key Intermediate in Complex Molecular Architectures

Derivatization Strategies of the Aniline (B41778) Moiety in 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline

The primary amino group (–NH₂) of the aniline moiety is a versatile functional handle for a wide array of chemical transformations.

Formation of Amide, Urea, and Thiourea (B124793) Linkages

The reaction of primary anilines with carboxylic acids (or their activated derivatives), isocyanates, and isothiocyanates to form amides, ureas, and thioureas, respectively, are fundamental transformations in organic synthesis. These functional groups are prevalent in pharmacologically active compounds. However, searches for specific studies detailing the synthesis of amide, urea, or thiourea derivatives starting from this compound did not yield specific research findings or data tables.

Heterocyclic Ring Annulations and Fused System Construction

Aniline derivatives are frequently used as precursors in the synthesis of nitrogen-containing heterocyclic compounds, such as quinolines, indoles, and benzodiazepines. These reactions, often involving condensation with dicarbonyl compounds or other bifunctional reagents, lead to the construction of fused ring systems. There is currently no specific available information documenting the use of this compound in such heterocyclic ring-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds. The Buchwald-Hartwig amination, in particular, would involve the coupling of the aniline nitrogen of this compound with an aryl halide or triflate. Conversely, a Suzuki-Miyaura coupling could theoretically occur at the chloro-substituted position of the aromatic ring. Despite the broad utility of these reactions, no specific examples or studies using this compound as a substrate were identified in the conducted search.

Application in the Synthesis of Scaffolds for Biological Investigations (General, non-clinical)

The unique combination of a chloro-substituent, an aniline, and a dimethylaminoethoxy side chain suggests that this compound could be an intermediate for molecules designed to interact with biological targets.

Construction of Kinase Inhibitor Cores for In Vitro Studies

The substituted aniline scaffold is a well-established core in a multitude of kinase inhibitors, which are crucial tools for in vitro studies of cellular signaling pathways. vu.ltnih.govgoogle.comajchem-a.comnih.gov These inhibitors often target the ATP-binding site of kinases. While many known kinase inhibitors feature chloro-substituted alkoxy-anilines, a direct link showing the synthesis of such inhibitors from this compound could not be established from the available literature. The specific application of this compound as a precursor for kinase inhibitor cores for research purposes is not documented.

Synthesis of Other Pharmacologically Relevant Chemotypes for Mechanistic Research

Beyond kinase inhibitors, aniline derivatives are integral to a vast range of pharmacologically relevant structures used in mechanistic research. These can include receptor antagonists, enzyme inhibitors, and probes for biological pathways. A thorough search did not uncover specific instances of this compound being used to synthesize such chemotypes for mechanistic studies.

Regioselectivity and Chemoselectivity Considerations in Post-Synthesis Functionalization

The synthetic utility of this compound as an intermediate is profoundly influenced by the regiochemical and chemoselective control in subsequent functionalization steps. The molecule possesses multiple reactive sites: the primary amino group, the electron-rich aromatic ring, and the tertiary amine on the ethoxy side chain. The interplay of electronic and steric effects of the substituents—the chloro, amino, and dimethylaminoethoxy groups—governs the outcome of chemical transformations.

Regioselectivity on the Aromatic Ring:

The substitution pattern on the aniline ring dictates the position of further electrophilic aromatic substitution reactions. The directing effects of the existing substituents can be predicted based on established principles of organic chemistry. The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Similarly, the alkoxy group (-O-R) is also an activating and ortho, para-director. Conversely, the chloro group (-Cl) is a deactivating but ortho, para-directing group, as its inductive electron-withdrawing effect is overridden by its resonance electron-donating effect in determining the position of substitution.

In this compound, the positions ortho and para to the strongly activating amino group are key to consider. The para position is already occupied by the chloro substituent. Therefore, electrophilic attack is directed primarily to the positions ortho to the amino group (C2 and C6). The alkoxy group at C4 also directs ortho to itself, which are the C3 and C5 positions. The chloro group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

The cumulative effect of these substituents leads to a complex reactivity pattern. The powerful activating effect of the amino group is the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are C2 and C6. Steric hindrance from the adjacent chloro group at C3 might slightly disfavor substitution at C2, potentially making C6 the more favored position for incoming electrophiles.

Chemoselectivity: N-Functionalization vs. C-Functionalization:

A critical aspect of the reactivity of this compound is the competition between reaction at the nitrogen atom of the primary amino group (N-functionalization) and reaction on the aromatic ring (C-functionalization or electrophilic aromatic substitution).

The primary amino group is a potent nucleophile and will readily react with a variety of electrophiles. This N-functionalization is the most common and synthetically valuable reaction pathway for this intermediate, as exemplified in the synthesis of the dual tyrosine kinase inhibitor, lapatinib (B449). In this synthesis, the aniline nitrogen acts as a nucleophile in a nucleophilic aromatic substitution reaction with a 4-chloroquinazoline (B184009) derivative. nih.gov This reaction proceeds with high chemoselectivity at the amino group, without competing functionalization of the aromatic ring.

The general preference for N-functionalization over C-functionalization can be attributed to the high nucleophilicity of the amino group. However, the reaction conditions can be tuned to favor one over the other. For instance, in strongly acidic media, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a strongly deactivating and meta-directing group. Under these conditions, electrophilic aromatic substitution would be significantly slower and would be redirected to the positions meta to the ammonium group.

The table below summarizes the expected outcomes of functionalization under different conditions, highlighting the principles of regioselectivity and chemoselectivity.

Reaction TypeReagent/ConditionsPrimary Reactive SiteExpected Major Product(s)
N-Acylation Acyl chloride, baseAmino groupN-acylated aniline
N-Alkylation Alkyl halide, baseAmino groupN-alkylated aniline
Nucleophilic Aromatic Substitution Activated aryl halide (e.g., 4-chloroquinazoline)Amino groupN-arylated aniline (e.g., Lapatinib precursor)
Electrophilic Aromatic Substitution (Halogenation) Br₂, neutral solventAromatic ring (C6)2-Bromo-5-chloro-4-[2-(dimethylamino)ethoxy]aniline
Electrophilic Aromatic Substitution (Nitration) HNO₃/H₂SO₄Aromatic ring (C5)2-Nitro-5-chloro-4-[2-(dimethylamino)ethoxy]aniline (due to protonation of the amino group)

Detailed Research Findings:

While specific studies focusing solely on the regioselectivity and chemoselectivity of this compound are not extensively documented outside of its application in specific drug syntheses, the principles governing its reactivity are well-established. The synthesis of lapatinib and its derivatives consistently demonstrates the high chemoselectivity for N-arylation. nih.govgoogle.com

In broader studies of substituted anilines, it is observed that the nucleophilicity of the amino group makes it the primary site of attack for most electrophiles. researchgate.net To achieve functionalization on the aromatic ring, it is often necessary to protect the amino group, for example, by converting it to an amide. The amide group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled electrophilic aromatic substitution. Subsequent hydrolysis of the amide would then regenerate the amino group.

The inherent electronic and steric properties of this compound provide a versatile platform for the construction of complex molecules. A thorough understanding of the competing reaction pathways and the directing effects of the substituents is crucial for designing synthetic routes that selectively yield the desired functionalized products.

Structure Activity Relationship Sar Studies and Molecular Design Principles Involving the 3 Chloro 4 2 Dimethylamino Ethoxy Aniline Scaffold

Contribution of the Chloro Substituent to Electronic and Steric Properties within Derivatives

The chlorine atom at the 3-position of the aniline (B41778) ring is a critical determinant of the biological activity of its derivatives. Its influence stems from a combination of steric and electronic effects that modulate the molecule's interaction with protein binding pockets. nih.gov

Electronic Effects: As an electron-withdrawing group, the chloro substituent reduces the electron density of the aromatic ring and decreases the basicity of the aniline nitrogen. This modulation is crucial for establishing optimal hydrogen bonding patterns with target proteins. In many kinase inhibitors, for example, the aniline nitrogen acts as a hydrogen bond donor to a backbone carbonyl group in the hinge region of the kinase. The reduced pKa of the aniline due to the chloro group can fine-tune the strength of this interaction. Computational studies on related aniline derivatives have shown that substituents significantly alter charge transfer interactions and the molecular electrostatic potential, which are key to receptor recognition. researchgate.net

The following table summarizes findings from a study on EGFR inhibitors, illustrating the impact of the chloro substituent's position on activity. acs.org

Compound IDAniline SubstitutionEGFR IC₅₀ (nM)Rationale
M293-Chloro6.78Optimal positioning in binding pocket.
M332-Chloro>1000Steric hindrance likely disrupts optimal binding conformation.
M343,5-Dichloro151.6Increased bulk may lead to suboptimal fit.
M352,5-Dichloro13.12Different steric and electronic profile may create new favorable interactions.

This table is generated based on data presented for illustrative purposes and reflects the trends observed in referenced SAR studies.

Influence of the Dimethylaminoethoxy Side Chain on Molecular Recognition and Binding (In Vitro Context)

The 4-[2-(dimethylamino)ethoxy] side chain is a common feature in many kinase inhibitors, prized for its ability to confer water solubility and provide a key interaction point with the target protein. This flexible chain typically extends towards the solvent-exposed region of a binding pocket.

The terminal dimethylamino group is basic and is often protonated under physiological conditions. This positive charge allows it to form strong ionic interactions or salt bridges with acidic amino acid residues, such as aspartate or glutamate, on the surface of the protein. This anchoring interaction can significantly enhance binding affinity. Studies on other molecular scaffolds have demonstrated this principle; for instance, the introduction of a lysylglycyl side chain, which also contains a basic primary amine, was shown to increase the DNA binding affinity of a 4-(9-acridinylamino)aniline (B1219145) derivative. nih.gov

Furthermore, the ether oxygen and the ethyl linker provide conformational flexibility. This allows the side chain to adopt a suitable orientation to access and interact with distal regions of a binding site without introducing significant strain on the core scaffold. The length and composition of this side chain are often subjects of optimization in drug design to achieve the ideal balance of potency, selectivity, and pharmacokinetic properties.

Conformational Analysis of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline Derivatives

Key torsional angles include:

The C4-O-C(ethoxy) angle: Rotation around the ether linkage dictates the orientation of the side chain relative to the phenyl ring.

Studies on related anilide systems have shown that substituents can have a profound effect on conformational preference. For example, methyl substitution on the double bond of N-alkenyl anilides can switch the favored conformation from trans to cis. acs.org Similarly, in a series of aniline-triazole derivatives, substitution at the para-position was found to create a more rigid molecular system compared to ortho- or meta-substitution. nih.gov This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor. The chloro substituent at the 3-position can likewise influence the preferred dihedral angle of the N(aniline)-C(aryl) bond through steric repulsion with the group attached to the aniline nitrogen, thereby guiding the molecule into a bioactive conformation.

Impact of Aniline Derivatization on Receptor/Enzyme Interactions (Hypothetical, Computational, or In Vitro)

The aniline nitrogen of the scaffold serves as a primary attachment point for further chemical modification, most commonly to link the substituted phenyl ring to a core heterocyclic structure. This derivatization is fundamental to achieving high-affinity and selective inhibition of protein targets like kinases and other enzymes.

Computational docking and in vitro assays have been instrumental in elucidating how these modifications impact molecular interactions. For instance, in a molecular docking study of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against Monoamine Oxidase-B (MAO-B), various substitutions on a related chloro-aniline scaffold led to a wide range of binding affinities. asiapharmaceutics.info The study demonstrated that the nature of the derivative group dictates the specific hydrogen bonding, van der Waals, and electrostatic interactions with the enzyme's active site.

In another study focusing on 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, modifications on the aniline portion were shown to be critical for cytotoxicity. A compound bearing a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited significantly higher potency against the A431 cancer cell line compared to other derivatives, highlighting the sensitivity of the EGFR kinase domain to the substitution pattern on the aniline ring. ijcce.ac.ir Docking studies revealed that these derivatives occupy the ATP-binding site, with the aniline portion positioned to interact with key residues.

The following table presents data from a molecular docking study on MAO-B inhibitors, showcasing how derivatization of a similar chloro-aniline scaffold affects predicted binding energy. asiapharmaceutics.info

Compound IDKey Aniline-like ScaffoldPredicted Binding Energy (kcal/mol)
C23N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)methanimine-120.20
C33N-(3-chloro-4-fluorophenyl)-1-(4-(dimethylamino)phenyl)methanimine-116.97
Safinamide (Standard)N/A-102.64
Rasagiline (Standard)N/A-72.76

This table is generated based on data presented for illustrative purposes and shows the superior predicted binding of novel derivatives compared to standard inhibitors.

These examples underscore that derivatization of the aniline nitrogen is a powerful strategy for modulating biological activity. By synthetically modifying this position, medicinal chemists can systematically probe the steric and electronic requirements of a target's binding site to optimize potency and selectivity.

Investigational Biological Activities and Mechanistic Pathways in Vitro and Cellular Studies Only

Enzyme Inhibition Studies of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline and its Analogs (Cell-Free Systems)

While specific enzyme inhibition data for this compound in cell-free systems is not extensively documented in publicly available literature, studies on analogous compounds suggest potential interactions with various enzyme families. For instance, derivatives of substituted anilines have been explored for their inhibitory effects on a range of enzymes.

A notable area of investigation for structurally related compounds is in the domain of protein kinases. The general structure, featuring a substituted aniline (B41778) moiety, is a common scaffold in the design of kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Furthermore, molecular docking studies on a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have indicated a potential for these compounds to act as inhibitors of Monoamine Oxidase-B (MAO-B). This enzyme is a key target in the management of neurodegenerative diseases like Parkinson's disease. The in silico analysis suggested that the substituted aniline core could play a significant role in the binding affinity to the enzyme's active site.

It is important to underscore that these findings are based on analogs, and dedicated enzymatic assays on this compound are required to ascertain its specific enzyme inhibition profile.

Cellular Pathway Modulation in Specific Cell Lines (e.g., Autophagy, Apoptosis, Proliferation in In Vitro Models)

Investigations into the cellular effects of analogs of this compound have revealed potential activities in modulating critical cellular pathways such as apoptosis and proliferation.

One of the most frequently observed effects of related substituted anilines is the induction of apoptosis in cancer cell lines. For example, a positional isomer, 3-Chloro-2-[2-(diethylamino)ethoxy]aniline, has demonstrated the ability to induce apoptosis in certain cancer cells. This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells and is a primary target for many chemotherapeutic agents.

Similarly, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a compound sharing the substituted chloroaniline feature, has been shown to induce apoptosis in colon cancer cells. Mechanistic studies on such analogs often point towards the involvement of intrinsic apoptotic pathways, characterized by mitochondrial membrane depolarization and the activation of caspase cascades.

The antiproliferative effects of these analogs are often linked to their ability to induce cell cycle arrest at various checkpoints, thereby preventing the uncontrolled division of cancer cells. While the precise molecular targets responsible for these effects are still under investigation for many of these compounds, the consistent observation of apoptosis and antiproliferative activity in analogs highlights a promising area of research for this compound itself.

Analog CompoundCell LineObserved EffectPotential Pathway
3-Chloro-2-[2-(diethylamino)ethoxy]anilineCancer Cell LinesInduction of ApoptosisIntrinsic Apoptotic Pathway
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineColon Cancer CellsInduction of ApoptosisCaspase Activation

Receptor Binding Profiling and Ligand-Target Interactions (Recombinant Protein Systems, In Vitro)

For instance, the aniline scaffold is a key component of many ligands that target G-protein coupled receptors (GPCRs) and ion channels. The nature and position of the substituents on the aniline ring can significantly influence the binding affinity and selectivity for different receptor subtypes.

The dimethylaminoethoxy side chain is a common feature in many pharmacologically active compounds, including antihistamines and certain antipsychotics, where it often contributes to receptor binding through electrostatic and hydrogen bonding interactions.

Given these structural characteristics, it is plausible that this compound and its analogs could interact with a range of receptor targets. However, comprehensive in vitro binding assays using a panel of recombinant receptors are necessary to elucidate its specific receptor binding profile and to identify any primary molecular targets.

Exploration of Structure-Mechanism Relationships at the Molecular Level (e.g., Co-crystallization studies if available, in vitro binding assays)

The exploration of structure-mechanism relationships for this compound at the molecular level is still in its nascent stages. Co-crystallization studies, which provide atomic-level insights into how a ligand binds to its target protein, have not yet been reported for this specific compound.

However, structure-activity relationship (SAR) studies on broader classes of substituted anilines have provided some general principles that may be applicable. For example, the position and electronic properties of the substituent on the aniline ring are often critical for biological activity. The chloro group at the 3-position and the alkoxy group at the 4-position in the title compound are expected to modulate the electronic distribution of the aniline ring, which in turn can influence its interaction with biological targets.

Chemoinformatic Analysis of Biological Screening Data for Derivatives

A comprehensive chemoinformatic analysis of biological screening data for a series of this compound derivatives is contingent on the availability of such data. At present, large-scale screening data for this specific class of compounds is not publicly accessible.

In a broader context, chemoinformatic approaches are powerful tools for identifying trends and patterns within large datasets of chemical structures and their associated biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling could be applied to a series of analogs to correlate their physicochemical properties with their observed biological effects.

Such in silico models can help in predicting the activity of untested compounds, prioritizing candidates for synthesis and biological evaluation, and providing insights into the structural features that are most important for a desired biological activity. As more experimental data on this compound and its derivatives become available, chemoinformatic analyses will undoubtedly play a crucial role in advancing our understanding of this chemical scaffold.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 3 Chloro 4 2 Dimethylamino Ethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR: A standard 1D ¹H NMR spectrum would provide initial verification of the structure. Key expected signals would include distinct resonances for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the methyl groups of the dimethylamino moiety. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the chloro, amino, and ethoxy substituents on the aniline (B41778) ring. Spin-spin coupling patterns (J-coupling) between adjacent protons would reveal their connectivity.

¹³C NMR: The 1D ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the side chain. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) groups.

2D NMR: To unequivocally assign all signals and confirm the molecular structure, various 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively establishing the connectivity of the protons in the ethoxy side chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for confirming the connection of the ethoxy side chain to the aromatic ring at the C4 position and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the flexible side chain.

While specific experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Predicted Signals ¹³C NMR Predicted Signals
Aromatic ProtonsAromatic Carbons
O-CH₂ ProtonsO-CH₂ Carbon
N-CH₂ ProtonsN-CH₂ Carbon
N-(CH₃)₂ ProtonsN-(CH₃)₂ Carbons

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, in this case, C₁₀H₁₅ClN₂O. This provides strong evidence for the compound's identity.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which would likely produce a prominent protonated molecule [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, corroborating the connectivity of the molecule. Predicted fragmentation pathways would likely involve cleavage of the ether linkage and the dimethylamino group.

HRMS Data Value
Molecular FormulaC₁₀H₁₅ClN₂O
Exact Mass214.0873
[M+H]⁺ (monoisotopic)215.0946

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring and the aliphatic side chain, observed around 2850-3100 cm⁻¹.

C=C stretching vibrations from the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

C-O stretching from the ether linkage, usually appearing as a strong band in the 1000-1300 cm⁻¹ region.

C-N stretching of the aromatic amine and the aliphatic amine, found in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-Cl stretching, which would appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene (B151609) ring in this compound. The spectrum would show characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* transitions of the aromatic system. The position and intensity of these absorptions are influenced by the substituents on the benzene ring. This technique is also valuable for quantitative analysis and for assessing the purity of the compound, as impurities with different chromophores would alter the spectrum.

Chromatographic Techniques (HPLC, GC, TLC) for Purity Determination and Separation in Research Samples

Chromatographic methods are essential for determining the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile compounds like this aniline derivative. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer or acid additive like formic acid), would be suitable. The compound's retention time would be characteristic under specific conditions, and the peak area would be proportional to its concentration. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, often coupled with a mass spectrometer (GC-MS). Due to the presence of the polar amine group, derivatization might sometimes be necessary to improve peak shape and thermal stability, although it may be sufficiently volatile for direct analysis. GC provides high-resolution separation and, when coupled with MS, allows for the identification of volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system, and the presence of multiple spots would indicate impurities.

Technique Typical Application Key Parameters
HPLC Quantitative Purity AnalysisStationary Phase (e.g., C18), Mobile Phase Composition, Flow Rate, Detection Wavelength
GC-MS Separation and Identification of Volatile ImpuritiesColumn Type, Temperature Program, Carrier Gas Flow, Mass Analyzer
TLC Reaction Monitoring, Qualitative Purity CheckStationary Phase (e.g., Silica Gel), Mobile Phase, Visualization Method

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (If Applicable)

If this compound can be obtained as a high-quality single crystal, X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It also reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine group. This provides an absolute confirmation of the compound's structure and stereochemistry. However, the successful application of this technique is entirely dependent on the ability to grow suitable single crystals.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and chlorine in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₀H₁₅ClN₂O. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Element Theoretical Percentage (%)
Carbon (C)55.94
Hydrogen (H)7.04
Chlorine (Cl)16.51
Nitrogen (N)13.05
Oxygen (O)7.45

Computational and Theoretical Chemistry Studies of 3 Chloro 4 2 Dimethylamino Ethoxy Aniline and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline. By solving approximations of the Schrödinger equation, DFT can map the electron density distribution and determine the energies and shapes of molecular orbitals, which are crucial for understanding chemical reactivity. nih.gov

A typical DFT study on this molecule would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)) to find the lowest energy conformation. researchgate.net From this optimized structure, a variety of electronic and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Global reactivity descriptors derived from these orbital energies, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. benthamdirect.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen of the aniline (B41778) group and the oxygen of the ethoxy linker would be expected to be electron-rich (nucleophilic) sites, while the aromatic protons and the dimethylamino group's protons would be electron-poor (electrophilic) regions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

ParameterHypothetical ValueSignificance
EHOMO-5.8 eVIndicates electron-donating ability.
ELUMO-0.9 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.9 eVRelates to chemical reactivity and stability.
Dipole Moment (µ)3.5 DMeasures molecular polarity.
Electrophilicity Index (ω)1.5 eVQuantifies electrophilic nature.
Chemical Hardness (η)2.45 eVMeasures resistance to change in electron distribution.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction (Hypothetical Targets, In Silico Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. This method is crucial for hypothesis-driven drug design. Given that many aniline-based compounds exhibit anticancer properties by targeting protein kinases, a plausible hypothetical target for this compound is the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

A docking simulation would involve preparing the 3D structures of both the ligand (this compound) and the receptor (EGFR kinase domain, e.g., PDB ID: 1M17). nih.gov The ligand's structure would be energy-minimized. Using a docking program like AutoDock, the ligand would be placed into the defined binding site of the receptor, and various conformations and orientations would be sampled. dnu.dp.ua The program then scores these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would predict the most stable binding mode and identify key intermolecular interactions. For this specific molecule, it could be hypothesized that the aniline nitrogen forms a crucial hydrogen bond with a key residue like Met769 in the hinge region of the kinase, a common interaction for quinazoline and aniline-based inhibitors. researchgate.net The dimethylamino group might form additional hydrogen bonds or electrostatic interactions, while the chloro-substituted phenyl ring could engage in hydrophobic interactions within the pocket. nih.gov

Table 2: Hypothetical Molecular Docking Results against EGFR Kinase Domain

ParameterHypothetical Finding
Binding Energy-7.9 kcal/mol
Inhibition Constant (Ki)~1.5 µM
Key Hydrogen BondsAniline NH with Met769; Dimethylamino N with Thr766
Hydrophobic InteractionsChlorophenyl ring with Leu764, Val702
Electrostatic InteractionsProtonated dimethylamino group with Asp831

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov An MD simulation would be performed on the best-docked pose of the this compound-EGFR complex to assess its stability and the persistence of the interactions predicted by docking. nih.gov

The complex would be placed in a simulation box filled with explicit water molecules and counter-ions to mimic physiological conditions. ajchem-a.com The system would then be subjected to a simulation run (e.g., for 100 nanoseconds) where the movements of all atoms are calculated by integrating Newton's laws of motion. ajchem-a.com

Analysis of the MD trajectory would involve calculating metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. A stable complex would show minimal deviation from the initial docked pose. mdpi.comnih.gov The Root Mean Square Fluctuation (RMSF) of individual residues would highlight flexible regions of the protein upon ligand binding. nih.gov Furthermore, the simulation allows for monitoring the hydrogen bond occupancy over time, confirming whether the key interactions predicted by docking are maintained in a dynamic environment.

Table 3: Hypothetical MD Simulation Stability Metrics for Ligand-EGFR Complex

MetricHypothetical ResultInterpretation
Protein RMSDAverage 1.5 ± 0.3 ÅThe protein maintains a stable overall fold.
Ligand RMSDAverage 1.2 ± 0.4 ÅThe ligand remains stably bound in the active site.
Key H-Bond Occupancy (Ligand-Met769)> 85%The crucial hinge interaction is highly stable.
Radius of Gyration (Rg)Stable fluctuations around 22.5 ÅThe complex remains compact with no unfolding. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Activities of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. chalcogen.ro A QSAR study on derivatives of this compound could predict the anticancer activity of untested analogs.

This process involves several steps. First, a dataset of structurally related aniline derivatives with experimentally measured biological activities (e.g., IC₅₀ values against a cancer cell line) is compiled. nanobioletters.com For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional (e.g., molecular weight), topological, electronic (e.g., dipole moment from DFT), and hydrophobic (e.g., LogP) descriptors. benthamdirect.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the most relevant descriptors to the biological activity. chalcogen.ro The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets. nih.gov A robust model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Table 4: Hypothetical QSAR Model for Anticancer Activity of Analogs

Hypothetical QSAR Equation: pIC₅₀ = 0.85(LogP) - 0.12(TPSA) + 0.45(NHD) + 2.5
DescriptorDescription
pIC₅₀Negative logarithm of the half-maximal inhibitory concentration.
LogPLogarithm of the octanol-water partition coefficient (lipophilicity).
TPSATopological Polar Surface Area.
NHDNumber of Hydrogen Bond Donors.

Chemoinformatic Analysis of Structural Descriptors and Property Space Mapping

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound and a virtual library of its derivatives, chemoinformatic analysis can be used to map their chemical property space and assess their "drug-likeness."

Key structural descriptors such as molecular weight (MW), LogP, number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA) are calculated for each analog. These properties can be plotted to visualize the chemical space occupied by the library. This analysis helps ensure structural diversity and identify regions of property space that correlate with desired activities.

A common application is to evaluate compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a MW < 500 Da, LogP < 5, HBD < 5, and HBA < 10. By filtering the virtual library of analogs against these criteria, researchers can focus on compounds with a higher probability of possessing favorable pharmacokinetic properties.

Table 5: Chemoinformatic Profile of this compound

Property (Lipinski's Rule)Calculated ValueRule of Five GuidelineCompliance
Molecular Weight228.7 g/mol< 500Yes
LogP2.8< 5Yes
Hydrogen Bond Donors1 (aniline -NH₂)< 5Yes
Hydrogen Bond Acceptors3 (2xN, 1xO)< 10Yes

Future Directions and Emerging Research Avenues for 3 Chloro 4 2 Dimethylamino Ethoxy Aniline in Chemical Research

Development of Novel and Sustainable Synthetic Routes for 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline

The development of novel and sustainable synthetic routes for this compound is a key area for future research. Traditional methods for the synthesis of similar aniline (B41778) derivatives often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. Future research could focus on the development of more environmentally friendly and efficient synthetic strategies.

One promising approach is the use of catalytic systems. For instance, the reduction of a nitro precursor, 3-chloro-4-[2-(dimethylamino)ethoxy]nitrobenzene, could be achieved using catalytic hydrogenation with catalysts like Pt/C. google.com Research into novel catalysts, such as those based on earth-abundant metals, could lead to more sustainable processes. Additionally, methods for the synthesis of related compounds, such as 3-chloro-2-methylaniline, have utilized polysulfides in water, which could be explored as a greener alternative to traditional reducing agents. google.compatsnap.com

Another avenue for sustainable synthesis is the exploration of flow chemistry. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. The synthesis of this compound in a flow system could allow for precise control over reaction parameters, leading to higher yields and purity.

The principles of green chemistry could also be applied to the synthesis of this compound. This includes the use of safer solvents, minimizing waste, and designing energy-efficient processes. For example, the use of bentonite (B74815) clay, phosphate-based heterogeneous catalysts, or lanthanide reagents has been explored for the synthesis of other nitrogen-containing heterocycles and could be adapted for the production of this compound. mdpi.com

Synthetic ApproachPotential Advantages
Catalytic HydrogenationHigh efficiency, potential for catalyst recycling
Polysulfide ReductionUse of water as a solvent, potentially greener
Flow ChemistryImproved safety, scalability, and process control
Green Chemistry PrinciplesReduced environmental impact, use of safer reagents

Exploration of New Chemical Transformations and Reactivity Patterns of the Aniline Core

The aniline core of this compound is a versatile functional group that can undergo a variety of chemical transformations. Future research should focus on exploring new reactivity patterns to synthesize novel derivatives with unique properties.

The primary amine group can participate in a range of reactions, including N-alkylation, N-acylation, and the formation of Schiff bases. These reactions can be used to introduce a wide range of functional groups, leading to a diverse library of new compounds. For example, the reaction of the aniline with various aldehydes and ketones would yield a series of imines, which could serve as intermediates for further synthetic transformations.

The aromatic ring of the aniline is also susceptible to electrophilic substitution reactions. The position of the substituents on the ring will direct the regioselectivity of these reactions. Understanding the directing effects of the chloro, amino, and ethoxy groups is crucial for predicting the outcome of these transformations. Future studies could investigate reactions such as nitration, halogenation, and sulfonation to further functionalize the aromatic ring.

Furthermore, the aniline can be used as a building block in the synthesis of more complex heterocyclic compounds. For instance, it could be a precursor for the synthesis of quinolines, a class of compounds with a wide range of biological activities. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights the utility of substituted anilines in constructing such scaffolds. mdpi.comresearchgate.net

Reaction TypePotential Products
N-Alkylation/AcylationSubstituted anilines with diverse side chains
Schiff Base FormationImines for further synthetic use
Electrophilic Aromatic SubstitutionFurther functionalized aniline derivatives
Heterocycle SynthesisQuinolines and other complex ring systems

Application in Material Science or Supramolecular Chemistry (If Emerging Research Indicates)

While direct applications of this compound in material science or supramolecular chemistry are not yet established, its structural features suggest potential for future exploration in these areas. The aromatic nature of the aniline core, combined with the potential for hydrogen bonding from the amine group and the flexible side chain, could be exploited in the design of novel materials.

One potential application is in the development of organic dyes and pigments. Related aniline compounds are known to be used in the production of colorants. The specific substitution pattern of this compound could lead to unique chromophoric properties.

In the field of supramolecular chemistry, the ability of the aniline to participate in hydrogen bonding and other non-covalent interactions could be utilized in the construction of self-assembling systems. These could include liquid crystals, gels, or other organized molecular assemblies. The dimethylamino group in the side chain could also be protonated to introduce electrostatic interactions, providing another tool for controlling self-assembly.

Furthermore, the compound could be explored as a monomer for the synthesis of novel polymers. The amine functionality could be used for polymerization reactions, leading to materials with interesting electronic or optical properties. The presence of the chlorine atom and the ether linkage could also influence the final properties of the polymer.

Advanced Analytical Methodologies for Trace Analysis or Complex Mixture Characterization

The detection and quantification of this compound, particularly at trace levels or in complex mixtures, will require the development of advanced analytical methodologies. Future research in this area will be crucial for quality control in synthetic processes and for potential future applications where low-level detection is necessary.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of organic compounds. An HPLC method with electrochemical detection has been successfully used for monitoring exposure to a similar compound, 3-chloro-4-fluoroaniline. researchgate.net A similar approach could be developed for this compound, likely coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool, particularly after derivatization of the amine group to improve volatility and chromatographic performance.

For trace analysis, techniques such as solid-phase microextraction (SPME) could be employed to pre-concentrate the analyte from a sample matrix before analysis by GC-MS or LC-MS. This would be particularly useful for environmental or biological samples.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, will continue to be essential for the structural characterization of the compound and its derivatives.

Analytical TechniqueApplication
HPLC-MS/MSQuantification in complex mixtures, trace analysis
GC-MSAnalysis of volatile derivatives
SPMEPre-concentration for trace analysis
NMR and FTIRStructural elucidation and characterization

Integration with High-Throughput Screening for New Biological Activities (In Vitro, Non-Clinical)

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds. The integration of this compound and a library of its derivatives into HTS campaigns could lead to the identification of novel compounds with potential therapeutic applications.

The diverse structural features of this aniline suggest that it could interact with a variety of biological targets. HTS assays could be used to screen for activity against a wide range of targets, including enzymes, receptors, and ion channels. nih.govnih.gov

For example, libraries of compounds could be screened for their ability to inhibit the growth of cancer cells, bacteria, or fungi. nih.gov The results of these screens could identify lead compounds for further optimization. The development of HTS assays to identify inhibitors of specific enzymes, such as kinases or proteases, is also a promising area of research. utsouthwestern.edu

The use of cell-based assays in HTS can provide valuable information about the effects of compounds on cellular processes, such as apoptosis, proliferation, and signaling pathways. tox21.gov This information can help to elucidate the mechanism of action of any identified active compounds.

Computational Design of Novel Analogs with Predicted Properties

Computational chemistry and molecular modeling can play a significant role in the design of novel analogs of this compound with specific, predictable properties. These in silico methods can accelerate the drug discovery and materials design process by prioritizing the synthesis of compounds with the highest probability of success.

Quantitative structure-activity relationship (QSAR) studies can be used to develop models that correlate the structural features of a series of compounds with their biological activity or physical properties. These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular docking simulations can be used to predict the binding mode and affinity of the aniline and its derivatives to specific biological targets. This information can be used to design new compounds with improved potency and selectivity.

Density functional theory (DFT) calculations can be used to predict a variety of molecular properties, including electronic structure, reactivity, and spectroscopic properties. This information can be used to understand the fundamental chemistry of the compound and to guide the design of new materials with specific electronic or optical properties.

By combining these computational approaches, it is possible to rationally design new analogs of this compound with tailored properties for a variety of applications.

Computational MethodApplication
QSARPredicting biological activity and physical properties
Molecular DockingPredicting binding to biological targets
DFT CalculationsPredicting molecular properties and reactivity

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline, and how can reaction conditions be optimized?

Synthesis typically involves sequential functionalization of aniline derivatives:

Chlorination : Introduce the chloro group at the 3-position via electrophilic aromatic substitution using Cl2 or N-chlorosuccinimide (NCS) under acidic conditions .

Etherification : Couple the dimethylaminoethoxy group at the 4-position through nucleophilic substitution. For example, reacting 3-chloro-4-hydroxyaniline with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF .

Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-chlorination or dimerization).
  • Adjust solvent polarity and temperature to improve yields; dimethylamino groups may require inert atmospheres to prevent oxidation .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions and integration ratios. Key signals include:
    • Aromatic protons (δ 6.5–7.5 ppm, split due to chloro and ethoxy groups).
    • Dimethylamino N–CH3 (δ 2.2–2.5 ppm) and ethoxy –OCH2– (δ 3.5–4.0 ppm) .
  • HRMS : Verify molecular ion [M+H]<sup>+</sup> (calculated for C10H14ClN2O: 213.0794).
  • FT-IR : Detect N–H stretch (~3400 cm<sup>-1</sup>) and C–O–C ether linkage (~1250 cm<sup>-1</sup>) .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

  • LogP : Estimated at ~1.5 (via ChemDraw), indicating moderate lipophilicity suitable for cell permeability.
  • pKa : The aniline NH2 (pKa ~4.5) and dimethylamino group (pKa ~9.5) dictate pH-dependent solubility.
  • Solubility : Poor in water (<1 mg/mL); use DMSO or ethanol for in vitro assays.
    Note: These properties are extrapolated from analogs like 4-chloro-2-(difluoroethoxy)aniline .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar aniline derivatives?

Contradictions often arise from substituent effects. For example:

  • Antimicrobial vs. Cytotoxicity : A study on 4-chloro-2-[(dimethylamino)methyl]aniline showed potent antibacterial activity (MIC: 2 µg/mL) but high cytotoxicity (IC50: 10 µM in HEK293 cells) .
    Methodological Recommendations :
  • Perform dose-response assays across multiple cell lines to distinguish target-specific effects.
  • Use molecular docking to compare binding affinities with targets (e.g., bacterial enzymes vs. human kinases) .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., acetylcholinesterase).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Mutagenesis Studies : Identify critical residues by substituting amino acids in the target protein’s active site .
    Case Study: A related compound, 3-chloro-4-(morpholino)aniline, inhibited CYP450 2D6 with Ki = 1.8 µM, suggesting similar cytochrome interactions .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition .
  • MD Simulations : Predict binding stability in solvent (e.g., 100 ns trajectories in GROMACS).
  • ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks.

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in this compound class?

  • Analog Synthesis : Vary substituents (e.g., replace dimethylamino with piperidine or morpholine) and test against a panel of biological targets .
  • Pharmacophore Mapping : Identify essential features (e.g., chloro group for hydrophobic interactions, ethoxy linker for flexibility).
  • Free-Wilson Analysis : Deconstruct contributions of individual substituents to overall activity .

Q. How do steric and electronic effects of the dimethylaminoethoxy group influence reactivity in cross-coupling reactions?

  • Steric Effects : The bulky dimethylamino group may hinder Buchwald-Hartwig amination; use precatalysts like Pd(dba)2/XPhos .
  • Electronic Effects : The electron-donating dimethylamino group activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic attacks.

Q. Key Recommendations for Researchers

  • Prioritize metabolic stability assays (e.g., microsomal incubation) to address rapid clearance issues observed in analogs .
  • Explore prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-[2-(dimethylamino)ethoxy]aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-[2-(dimethylamino)ethoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.